molecular formula C25H24N8NaO7S2 B1668870 Cefpiramide sodium CAS No. 74849-93-7

Cefpiramide sodium

Cat. No.: B1668870
CAS No.: 74849-93-7
M. Wt: 635.6 g/mol
InChI Key: QJEAXQCIQHYEIT-ALLHVENQSA-N
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Description

Cefpiramide sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a bacterium resistant to many other antibiotics. This compound works by inhibiting bacterial cell wall biosynthesis, making it a potent bactericidal agent .

Mechanism of Action

Target of Action

Cefpiramide Sodium, a third-generation cephalosporin antibiotic , primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, and its biosynthesis is crucial for bacterial survival. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .

Pharmacokinetics

This compound is rapidly absorbed following intramuscular injection . The plasma half-lives of this compound in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . It is mainly eliminated through renal excretion, with about 85% of the dose excreted unchanged in the urine . The pharmacokinetics of this compound can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in volume of distribution and clearance .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes bacterial cell lysis and death . It has a broad spectrum of antibacterial activity and is particularly active against Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s elimination, with impaired renal function potentially leading to increased drug concentrations and risk of toxicity . Additionally, the presence of resistant pathogens can affect the drug’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefpiramide sodium involves the reaction of cefpiramide acid with sodium 2-ethylhexanoate solution under controlled temperature conditions. The process typically occurs at a temperature of 313.15 K (approximately 40°C) to ensure optimal reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process includes dissolving cefpiramide acid in a suitable solvent, followed by the addition of a sodium converting agent. The reaction mixture is then subjected to crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cefpiramide sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Cefpiramide sodium has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of cephalosporin antibiotics and their chemical properties.

    Biology: It is used in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of antibacterial agents.

    Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by resistant strains.

    Industry: It is used in the pharmaceutical industry for the production of antibacterial medications

Comparison with Similar Compounds

Uniqueness: Cefpiramide sodium is unique in its extended half-life compared to other cephalosporins, allowing for less frequent dosing. It also has a high affinity for penicillin-binding proteins, making it particularly effective against resistant strains of bacteria .

Properties

CAS No.

74849-93-7

Molecular Formula

C25H24N8NaO7S2

Molecular Weight

635.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/t17-,18-,23-;/m1./s1

InChI Key

QJEAXQCIQHYEIT-ALLHVENQSA-N

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

70797-11-4 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefpiramide Sodium;  CHEBI:31377;  SM-1652;  UNII-137KB7GYKB;  WY-44635;  cefpiramide, sodium salt;  SM 1652;  SM-1652;  Sumcefal; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Cefpiramide sodium and what is its mechanism of action?

A1: this compound is a β-lactam antibiotic belonging to the fourth generation of cephalosporins. [] Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.

Q2: Against which bacteria is this compound most effective?

A2: this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows particularly potent activity against common respiratory pathogens, including Pseudomonas aeruginosa. []

Q3: Are there any reported cases of this compound resistance?

A3: Yes, some cases of resistance to this compound have been reported. [] Resistance mechanisms in bacteria commonly involve the production of β-lactamases, enzymes that break down β-lactam antibiotics, or alterations in PBPs, reducing their binding affinity for the drug.

Q4: What are the pharmacokinetic properties of this compound?

A4: this compound exhibits good bioavailability after intravenous administration. [] Studies in rats revealed a relatively short half-life (t1/2) of 3.41 hours and a mean residence time (MRT) of 3.24 hours. [] It is primarily eliminated through renal excretion.

Q5: What is the impact of this compound formulation on its stability and delivery?

A5: this compound has been formulated as a powder for injection. [] Research indicates its stability can be influenced by factors like pH, temperature, and the presence of other drugs or excipients. [, , , , , , , ] Studies have investigated the compatibility of this compound with various infusion solutions, including sodium chloride, glucose, and xylitol, revealing stability for several hours under specific conditions. [, ]

Q6: Are there alternative delivery systems for this compound besides intravenous injection?

A6: Yes, research has explored incorporating this compound into liposomes for targeted delivery, particularly to the lungs. [] This approach aims to improve drug accumulation at the site of infection while potentially minimizing systemic side effects.

Q7: Can this compound be safely combined with other drugs?

A7: While this compound exhibits compatibility with several intravenous medications, potential interactions should always be considered. [, , , , , , ] For example, combining it with aminoglycosides like gentamicin or tobramycin might lead to in vitro inactivation of the aminoglycoside, impacting assay results. [] Clinicians should consult appropriate resources and exercise caution when administering this compound in combination therapies.

Q8: Are there reported adverse effects associated with this compound?

A8: Like all medications, this compound can cause side effects, although not everyone experiences them. One reported case described severe leukopenia in a patient receiving this compound and ornidazole concurrently. [] Another report described a case of drug-induced allergic hepatitis potentially attributed to the N-methyltetrazolethiol group present in this compound. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C25H26N9NaO7S2, and its molecular weight is 635.64 g/mol. []

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